(+)-Magnesium L-ascorbate

Description

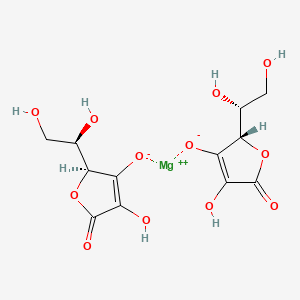

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14MgO12 |

|---|---|

Molecular Weight |

374.54 g/mol |

IUPAC Name |

magnesium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1 |

InChI Key |

AIOKQVJVNPDJKA-GVKKNTFRSA-L |

Isomeric SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Magnesium L-Ascorbate: Chemical Properties and Structure

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's fundamental characteristics is paramount. This guide provides a detailed technical overview of (+)-Magnesium L-ascorbate, a buffered form of Vitamin C that offers unique advantages in various applications. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this document will explore its biological significance, drawing connections between its molecular attributes and its function as a vital nutrient. The insights provided herein are grounded in established scientific principles and aim to equip the reader with the foundational knowledge necessary for innovative research and development.

Molecular Structure and Stereochemistry

This compound is the magnesium salt of L-ascorbic acid. The molecule consists of a magnesium cation (Mg²⁺) ionically bonded to two L-ascorbate anions.[1][2]

The IUPAC name for this compound is magnesium bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate).[1][2] The stereochemistry of the ascorbate moiety is crucial for its biological activity. The "L" designation refers to the configuration at the C5 carbon, which is essential for its recognition by biological systems. The stereoisomer, D-ascorbic acid, does not possess the same vitamin activity.

Sources

Synthesis and purification of (+)-Magnesium L-ascorbate

An In-Depth Technical Guide to the Synthesis and Purification of (+)-Magnesium L-Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a buffered, non-acidic salt of Vitamin C, offers enhanced gastric tolerance and delivers the essential mineral magnesium, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its synthesis, while conceptually straightforward, requires meticulous control over reaction conditions to prevent the degradation of the labile L-ascorbic acid moiety and to ensure the purity of the final product. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical characterization of this compound, grounded in established chemical principles. It is designed to equip researchers and development professionals with the technical insights necessary for the consistent and high-purity production of this valuable compound.

Foundational Principles of Synthesis

The synthesis of this compound is fundamentally an acid-base neutralization reaction. L-ascorbic acid, a diprotic acid, reacts with a basic magnesium source to form the corresponding salt.

Core Reaction: 2 C₆H₈O₆ (L-Ascorbic Acid) + MgO (Magnesium Oxide) → Mg(C₆H₇O₆)₂ (Magnesium L-Ascorbate) + H₂O

Alternatively, magnesium carbonate can be employed: 2 C₆H₈O₆ (L-Ascorbic Acid) + MgCO₃ (Magnesium Carbonate) → Mg(C₆H₇O₆)₂ (Magnesium L-Ascorbate) + H₂O + CO₂

Causality Behind Experimental Choices:

-

Stoichiometry: The reaction involves two moles of L-ascorbic acid for every mole of the magnesium source, yielding the magnesium di-L-ascorbate salt (C₁₂H₁₄MgO₁₂).[3][4][5] Precise stoichiometric control is critical to maximize yield and minimize unreacted starting materials, which would complicate purification.

-

pH Control: The reaction medium's pH is a critical stability parameter. L-ascorbic acid is susceptible to oxidative degradation, a process accelerated by alkaline conditions and the presence of metal ions.[6][7] Therefore, the reaction is typically conducted by gradually adding the magnesium base to the ascorbic acid solution, maintaining a weakly acidic to neutral pH (target range 5.0-7.0).[8] This controlled neutralization ensures the formation of the salt while safeguarding the integrity of the ascorbate molecule.

-

Atmospheric Control: Given the oxygen sensitivity of ascorbic acid, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a field-proven strategy to minimize oxidative degradation pathways and prevent discoloration of the product.[9]

-

Temperature Management: While gentle heating (e.g., 40–70°C) can increase the reaction rate, excessive temperatures can promote degradation.[8][9] The temperature profile must be carefully optimized to balance reaction kinetics with product stability.

Experimental Protocol: Synthesis Workflow

This protocol details a robust method for the laboratory-scale synthesis of this compound.

dot

Caption: Workflow for the Synthesis and Purification of this compound.

Step-by-Step Methodology

-

Reactant Preparation: Accurately weigh L-ascorbic acid and the magnesium source (e.g., magnesium oxide) in a 2:1 molar ratio.

-

Dissolution: In a reaction vessel equipped with a stirrer and an inlet for inert gas, dissolve the L-ascorbic acid in deionized water (approx. 10-20 mL per gram of ascorbic acid). Begin purging the vessel with nitrogen gas to displace oxygen.

-

Neutralization: Commence stirring and begin the gradual, portion-wise addition of the magnesium oxide powder to the ascorbic acid solution. The gradual addition is crucial to control the exothermic reaction and prevent localized pH spikes.

-

Reaction Conditioning: After all the magnesium oxide has been added, gently heat the reaction mixture to 60-70°C.[8] Maintain this temperature and continue stirring for 1-2 hours. Monitor the pH of the solution periodically, aiming for a stable reading between 5.0 and 6.0.[8]

-

Hot Filtration: While the solution is still warm, filter it through a suitable medium (e.g., Buchner funnel with filter paper) to remove any unreacted magnesium oxide or other insoluble impurities.[9]

-

Precipitation/Crystallization: Transfer the clear filtrate to a clean vessel and allow it to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) to induce crystallization. For enhanced precipitation, a non-solvent such as 95% ethanol can be slowly added to the cooled solution until turbidity is observed, followed by chilling.[10]

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small volume of cold ethanol to remove residual water and water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.[9] Store the final product in a tightly sealed, light-resistant container.

Purification and Self-Validating System

The purification protocol is designed as a self-validating system. The success of each step is confirmed by the quality of the final product, as assessed by the analytical methods described in the next section. Inadequate filtration will be revealed by poor solubility or particulate matter, while inefficient crystallization or washing will result in impurities detectable by HPLC or spectroscopy.

| Parameter | Specification | Rationale |

| Reactants | L-Ascorbic Acid (USP/EP Grade), MgO (High Purity) | High-purity starting materials are essential to minimize the introduction of impurities. |

| Molar Ratio | 2.05 : 1 (Ascorbic Acid : MgO) | A slight excess of ascorbic acid ensures complete consumption of the basic, poorly soluble MgO. |

| Reaction Temp. | 60-70 °C | Accelerates the dissolution and reaction of MgO without causing significant ascorbate degradation.[8] |

| Final pH | 5.0 - 6.0 | Represents the optimal balance point for salt formation and ascorbate stability.[8] |

| Drying Temp. | < 50 °C (under vacuum) | Prevents thermal degradation of the final product while effectively removing residual solvents. |

Table 1: Critical Synthesis Parameters and Their Justification.

Analytical Characterization & Quality Control

A panel of analytical techniques is required to confirm the identity, purity, and quality of the synthesized this compound.

dot

Caption: Chemical Structure of this compound.

| Test Parameter | Method | Expected Specification |

| Appearance | Visual Inspection | Off-white to pale tan/yellowish, fine granular powder.[1][11] |

| Identity | FT-IR Spectroscopy | Spectrum conforms to reference standard; shows characteristic shifts in C=O and O-H bands compared to L-ascorbic acid.[6] |

| Assay (Ascorbic Acid) | HPLC-UV (Reversed-Phase)[12] | ≥ 80.0%[11] |

| Assay (Magnesium) | Atomic Absorption Spectroscopy (AAS) | 6.1 - 6.6%[1][11] |

| Purity | HPLC-UV | ≥ 98.0% |

| Solubility | In Deionized Water | Soluble in water.[13] |

| Water Content | Karl Fischer Titration | ≤ 5.0%[11] |

| pH (5% w/v solution) | pH Meter | 5.0 - 7.0 |

| Oxalates | Titration or IC | Passes test (no precipitate formed).[11] |

Table 2: Quality Control Specifications for this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of salt formation. The spectrum of magnesium ascorbate will show a significant broadening and shift of the hydroxyl (-OH) and carbonyl (C=O) stretching bands compared to the spectrum of pure L-ascorbic acid, indicating ionic interaction with the magnesium cation.[6]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the gold standard for determining the purity and assay of the ascorbate content.[12][14] This method can effectively separate the main compound from unreacted ascorbic acid and any degradation products.

-

Atomic Absorption Spectroscopy (AAS): This technique provides a precise and accurate quantification of the magnesium content, ensuring the correct stoichiometric composition of the salt.

-

Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the thermal stability and decomposition profile of the salt, which is distinct from its starting materials.[6]

Conclusion

The synthesis and purification of high-purity this compound are readily achievable through a well-controlled neutralization reaction. The keys to success lie in the careful management of stoichiometry, pH, and temperature to prevent the oxidative degradation of the ascorbate molecule. The described workflow, coupled with a robust panel of analytical characterization techniques, provides a comprehensive framework for researchers and drug development professionals to produce and validate this important compound for its intended applications.

References

- SU143029A1 - The method of obtaining the drug magnesium ascorbate - Google P

- KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google P

- Preparation Method of Magnesium Ascorbyl Phosph

- Metal salts of ascorbic acid and their stability

- MAGNESIUM ASCORBYL PHOSPH

- Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma p

- Vitamin C (Magnesium Ascorbyl Phosph

- Buy (+)

- JPH0717664B2 - Method for producing L-potassium magnesium ascorbate 2-phosphate - Google P

- In focus: Magnesium ascorb

- CN103665040A - Preparation method of vitamin C magnesium ascorbyl phosphate - Google P

- (PDF)

- Structural study of l-ascorbic acid 2-phosphate magnesium, a raw material in cell and tissue therapy - sciensano.be.

- Magnesium Ascorbate | Premium Pharmaceutical Excipient - wbcil.

- Magnesium ascorbate and Calcium ascorb

- Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography | Request PDF - ResearchG

- Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC - NIH.

- Magnesium Ascorbate | C12H14MgO12 | CID 54682511 - PubChem - NIH.

- Magnesium Ascorbate - Data Sheet - United St

- (+)

- Magnesium Ascorbate Purified Fine Granular, CAS Number 15431-40-0 - Jost Chemical.

- Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chrom

Sources

- 1. exsyncorp.com [exsyncorp.com]

- 2. magnesia.de [magnesia.de]

- 3. wbcil.com [wbcil.com]

- 4. Magnesium Ascorbate | C12H14MgO12 | CID 54682511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. congress.sctm.mk [congress.sctm.mk]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SU143029A1 - The method of obtaining the drug magnesium ascorbate - Google Patents [patents.google.com]

- 9. Preparation Method of Magnesium Ascorbyl Phosphate Factory Supply [biolyphar.com]

- 10. CN103665040A - Preparation method of vitamin C magnesium ascorbyl phosphate - Google Patents [patents.google.com]

- 11. jostchemical.com [jostchemical.com]

- 12. Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Mechanisms of (+)-Magnesium L-Ascorbate

Abstract

(+)-Magnesium L-ascorbate, a buffered salt of vitamin C, is a potent antioxidant compound that leverages the synergistic actions of both L-ascorbate and magnesium. This technical guide provides an in-depth exploration of its multifaceted mechanism of action in combating oxidative stress. We will dissect the core antioxidant properties of the L-ascorbate moiety, including direct radical scavenging, the regeneration of other key antioxidants like α-tocopherol, and its role as a metal ion chelator. Furthermore, this guide elucidates the integral, often overlooked, contribution of the magnesium ion (Mg²⁺) to the overall antioxidant defense system, including its function as a cofactor for critical antioxidant enzymes and its role in maintaining cellular stability. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven experimental protocols for validating antioxidant efficacy.

Introduction: The Landscape of Oxidative Stress

Cellular metabolism, while essential for life, inevitably produces reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).[1] In a state of homeostasis, endogenous antioxidant systems effectively neutralize these species. However, an imbalance favoring the pro-oxidants leads to a condition known as oxidative stress.[1] This state is implicated in extensive cellular damage to lipids, proteins, and nucleic acids, and is a key contributor to the pathophysiology of numerous chronic and degenerative diseases.[2][3]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] this compound provides two key components in this defense: the well-established antioxidant L-ascorbic acid (Vitamin C) and the essential mineral magnesium. This guide will explore the distinct and combined mechanisms through which this compound exerts its protective effects.

The L-Ascorbate Moiety: A Versatile Antioxidant

The primary antioxidant activity of the compound stems from the L-ascorbate component. At physiological pH, ascorbic acid exists predominantly as the ascorbate anion, a mild reducing agent and potent antioxidant.[2][4] Its mechanisms are diverse and interconnected.

Direct Radical Scavenging

The principal antioxidant function of ascorbate is its ability to donate electrons to neutralize a wide array of reactive species.[3] The core of this function lies in the 2,3-enediol structure of the molecule.[5] Ascorbate can donate a single electron and a hydrogen atom to a free radical (R•), terminating its reactivity.[2][5]

This process occurs in two sequential one-electron donation steps:

-

First Donation: L-ascorbate donates an electron, forming the relatively stable and less reactive ascorbyl radical (Asc•⁻).[6]

-

Second Donation/Disproportionation: The ascorbyl radical can then be either reduced back to ascorbate by cellular enzymes or undergo a further reaction (disproportionation) where two ascorbyl radicals react to form one molecule of ascorbate and one molecule of dehydroascorbic acid (DHA), the fully oxidized form.[6]

The stability of the intermediary ascorbyl radical is key, as it is significantly less reactive than the initial radical it neutralizes, thereby breaking the oxidative chain reaction.[2][6]

Caption: Direct scavenging of a free radical by L-ascorbate.

Regeneration of α-Tocopherol (Vitamin E)

A critical, indirect antioxidant role of ascorbate is the regeneration of α-tocopherol, the most active form of Vitamin E.[5][7] α-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. In the process, it becomes the α-tocopheroxyl radical. Ascorbate, being water-soluble, can donate an electron to this radical at the lipid-aqueous interface, thereby regenerating the active α-tocopherol and transferring the radical state to the aqueous phase in the form of the less harmful ascorbyl radical.[7][8] This synergistic relationship is vital for comprehensive cellular protection.

Caption: Ascorbate regenerates α-tocopherol at the membrane interface.

Pro-oxidant Metal Ion Chelation

While a potent antioxidant, ascorbate can also exhibit pro-oxidant properties in the presence of free transition metals like iron (Fe³⁺) and copper (Cu²⁺).[9][10] These metals can participate in the Fenton reaction, generating the highly destructive hydroxyl radical from hydrogen peroxide. Ascorbate can reduce these metals (e.g., Fe³⁺ to Fe²⁺), which can then fuel this reaction.[9] However, the ascorbate molecule also acts as a weak chelating agent, binding to these metal ions.[4][11] This chelation can sequester the metal ions, potentially preventing them from participating in harmful redox cycling, although this is a complex and context-dependent mechanism.[11][12]

The Role of the Magnesium Ion (Mg²⁺): An Essential Cofactor

The magnesium component of the salt is not merely a carrier for ascorbate; it is an active participant in the cellular antioxidant defense network.

Cofactor for Glutathione Synthesis

Magnesium is an obligatory cofactor for over 300 enzyme systems, including those central to antioxidant defense.[13][14] Critically, it is required for the synthesis of glutathione (GSH), often termed the body's "master antioxidant".[13][15] Magnesium is essential for the function of enzymes like gamma-glutamyl transpeptidase, which is key to GSH synthesis.[15] Low magnesium levels have been shown to dramatically lower cellular glutathione levels, thereby weakening a primary line of antioxidant defense.[15]

Enhancing Antioxidant Enzyme Activity

Beyond synthesis, magnesium enhances the activity of key antioxidant enzymes. Studies have shown that magnesium supplementation can increase the activity of glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase.[15][16] GPx, for instance, is a critical enzyme that neutralizes hydrogen peroxide and lipid peroxides.[15] By boosting the efficacy of these enzymes, magnesium helps accelerate the neutralization of free radicals.[15]

Cellular Stability and Mitochondrial Function

Magnesium plays a vital role in maintaining mitochondrial function, the primary site of cellular ROS production.[17] Magnesium deficiency can lead to mitochondrial dysfunction, increasing ROS leakage.[17][18] By stabilizing ATP and contributing to the structural integrity of cell membranes and nucleic acids, magnesium helps maintain a cellular environment that is more resilient to oxidative insults.[13][19] Furthermore, studies suggest that magnesium can increase the stability of ascorbic acid in aqueous solutions, potentially enhancing its bioavailability and longevity.[20][21]

Caption: Multifaceted roles of Magnesium in the antioxidant network.

Experimental Validation: Protocols for Antioxidant Capacity

As a Senior Application Scientist, it is imperative to validate antioxidant claims with robust, reproducible methodologies. The choice of assay depends on the specific radical species and reaction mechanism of interest. Below are standardized protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[22]

-

Causality: The rate and extent of color loss are directly proportional to the radical scavenging capacity of the sample. It is a rapid and simple method, but the DPPH radical is not biologically relevant.[22][23]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the sample or standard dilution.

-

Add 180 µL of the DPPH working solution to each well. Mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.[24][25]

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank well should contain only methanol. A control well contains the sample solvent and DPPH solution.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[25]

-

Plot % Inhibition versus concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore.[26] Antioxidants added to the pre-formed radical solution reduce it back to the colorless ABTS, and the decrease in absorbance is measured at ~734 nm.[26][27]

-

Causality: This method is applicable to both hydrophilic and lipophilic antioxidants and is less affected by solvent polarity than the DPPH assay. The radical is generated by reacting ABTS with potassium persulfate.[25][26]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[26]

-

To generate the radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[25]

-

Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[27]

-

-

Assay Procedure:

-

Add 10 µL of the sample or standard (Trolox) to a cuvette or well.

-

Add 1 mL (or an appropriate volume for the plate) of the diluted ABTS•⁺ solution and mix.

-

Allow the reaction to proceed for a set time (e.g., 6-7 minutes) and measure the absorbance at 734 nm.[27]

-

-

Data Analysis:

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH.[28][29] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[30]

-

Causality: This assay is considered more biologically relevant as it uses a biologically relevant radical source (peroxyl radicals) and the reaction goes to completion.[28][29]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer (75 mM, pH 7.4).

-

Prepare an AAPH radical initiator solution in the same buffer. This solution is temperature-sensitive and should be prepared fresh.

-

Prepare a Trolox standard curve.

-

-

Assay Procedure (96-well black plate):

-

Add 25 µL of sample, standard, or blank (buffer) to appropriate wells.[31]

-

Add 150 µL of the fluorescein working solution to all wells. Mix and incubate at 37°C for 30 minutes.[31]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[31]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure fluorescence kinetically (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.[28]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample and standard.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.[31]

-

Plot the Net AUC of the standards against their concentration to create a standard curve. Express the ORAC value of samples as Trolox Equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay provides a more biologically relevant measure by accounting for cellular uptake, metabolism, and distribution of the antioxidant.[32] Cells are loaded with a probe (DCFH-DA) which becomes fluorescent upon oxidation by AAPH-generated peroxyl radicals. The ability of a compound to prevent this fluorescence indicates its antioxidant activity within the cell.[32][33]

-

Causality: A reduction in the rate of fluorescence increase compared to control cells demonstrates intracellular antioxidant efficacy.[34]

Step-by-Step Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.[35]

-

-

Assay Procedure:

-

Remove media and treat cells with the test compound or a standard (Quercetin) for a set period (e.g., 1 hour).[36]

-

Wash the cells with buffer (e.g., PBS).

-

Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate.[36]

-

Wash the cells again to remove excess probe.

-

Add the AAPH radical initiator to induce oxidative stress.[36]

-

Immediately measure fluorescence over time (e.g., 1 hour) using a plate reader (Ex: 485 nm, Em: 538 nm).[36]

-

-

Data Analysis:

-

Calculate the AUC. The antioxidant activity is quantified by the degree to which the sample suppresses the fluorescence curve.

-

Results are often expressed as Quercetin Equivalents (QE).[32]

-

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

This compound presents a dual-action approach to mitigating oxidative stress. The L-ascorbate moiety acts as a highly effective, direct-scavenging antioxidant and as a crucial recycling agent for lipid-soluble antioxidants like Vitamin E. Concurrently, the magnesium ion provides essential, synergistic support by acting as a critical cofactor in the synthesis and activity of the endogenous glutathione system and other key antioxidant enzymes, while also promoting overall cellular and mitochondrial stability. Understanding these distinct yet complementary mechanisms is crucial for researchers and developers aiming to leverage this compound for therapeutic and nutraceutical applications. The validation protocols provided herein offer a standardized framework for the quantitative assessment of its potent antioxidant capabilities.

References

- Wikipedia. (n.d.). Vitamin C.

- Hammer Nutrition. (n.d.). Magnesium's Crucial Role in Antioxidant Support.

- Al-Jassabi, S. (2018). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands.

- Unknown Author. (n.d.). DPPH Radical Scavenging Mechanism of Ascorbic Acid. Semantic Scholar.

- Mallick, C., et al. (2016). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.

- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- Wikipedia. (n.d.). Chemistry of ascorbic acid.

- DiNicolantonio, J. J., & O'Keefe, J. H. (2021). Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation. OUCI.

- National Institutes of Health, Office of Dietary Supplements. (n.d.). Magnesium - Health Professional Fact Sheet.

- Ohkatsu, Y., & Tomioka, Y. (2014). Effects of reaction environments on radical-scavenging mechanisms of ascorbic acid. Journal of the Japan Petroleum Institute, 57(5), 232-240.

- Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493.

- Taher, T. A., et al. (2022). Radical scavenging mechanism of ascorbic acid (vitamin C). ResearchGate.

- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.

- Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid?.

- Bryant, S. D., & Schiesser, C. H. (2013). A theoretical study of ascorbic acid oxidation and HOO˙/O2˙− radical scavenging. Organic & Biomolecular Chemistry, 11(14), 2296-2305.

- Faryadi, Q. (2012).

- Szafarska, K., et al. (2012). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological trace element research, 150(1-3), 487–492.

- Cazzola, R., et al. (2024). Magnesium: A Defense Line to Mitigate Inflammation and Oxidative Stress in Adipose Tissue. Antioxidants, 13(7), 893.

- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay.

- Georgiev, M. I., et al. (2014). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy magazine, 10(Suppl 1), S74–S79.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.

- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

- Szafarska, K., et al. (2012). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. ResearchGate.

- Cazzola, R., et al. (2024).

- Liu, M., & Dudley, S. C., Jr (2020). Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease. Antioxidants, 9(10), 907.

- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020).

- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.

- Cao, G., & Prior, R. L. (1995). Oxygen-radical absorbance capacity assay for antioxidants. Free radical biology & medicine, 18(5), 927-935.

- Fiorentini, D., et al. (2021). Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency. Nutrients, 13(4), 1136.

- Lab Manager. (2025). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay.

- BioIVT. (n.d.). Cell-Based Antioxidant Assays.

- Unknown Author. (n.d.). ABTS Radical Scavenging Assay Method. Scribd.

- Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit.

- Garrett, A. R. (2010). Measuring Antioxidant Capacity Using the ORAC and TOSC Assays. ResearchGate.

- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020).

- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit.

- Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 949.

- Buettner, G. R., & Jurkiewicz, B. A. (1996). Catalytic metals, ascorbate and free radicals: combinations to avoid.

- Morais, J. B. S., et al. (2016). Role of Magnesium in Oxidative Stress in Individuals with Obesity. Biological trace element research, 172(1), 1-11.

- Unknown Author. (2024). Vitamin C as an Effective Chelating Agent in Industrial Applications.

- Wikipedia. (n.d.). Antioxidant.

Sources

- 1. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Infl… [ouci.dntb.gov.ua]

- 2. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. A theoretical study of ascorbic acid oxidation and HOO˙/O2˙− radical scavenging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Vitamin C - Wikipedia [en.wikipedia.org]

- 8. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin C as an Effective Chelating Agent in Industrial Applications [thinkdochemicals.com]

- 13. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 14. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hammernutrition.com [hammernutrition.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Magnesium deficiency and oxidative stress: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of reaction environments on radical-scavenging mechanisms of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 25. ijpsonline.com [ijpsonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. kamiyabiomedical.com [kamiyabiomedical.com]

- 29. researchgate.net [researchgate.net]

- 30. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 31. cellbiolabs.com [cellbiolabs.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. mdpi.com [mdpi.com]

- 34. bioivt.com [bioivt.com]

- 35. kamiyabiomedical.com [kamiyabiomedical.com]

- 36. zen-bio.com [zen-bio.com]

In vitro stability of (+)-Magnesium L-ascorbate in aqueous solution

An In-Depth Technical Guide to the In Vitro Stability of (+)-Magnesium L-Ascorbate in Aqueous Solution

Authored by: A Senior Application Scientist

Foreword: The Criticality of Stability in Ascorbate Formulations

For researchers, scientists, and drug development professionals, the promise of Vitamin C as a therapeutic and cosmeceutical agent is often tempered by its inherent instability. L-ascorbic acid, the biologically active form of Vitamin C, is notoriously susceptible to degradation in aqueous environments, a significant hurdle in the formulation of stable and efficacious products. This guide focuses on this compound, a buffered salt of ascorbic acid, which offers potential advantages in terms of stability and reduced acidity.[1][2] Understanding the nuances of its behavior in solution is paramount to harnessing its full potential. This document provides a comprehensive exploration of the factors governing the in vitro stability of Magnesium L-ascorbate, methodologies for its assessment, and insights into its degradation pathways, empowering formulators to develop robust and reliable products.

Understanding this compound: A Molecular Profile

This compound is the magnesium salt of L-ascorbic acid, presenting as a white to off-white, water-soluble crystalline powder.[2] It combines the antioxidant properties of ascorbic acid with the nutritional benefits of magnesium.[1][2] From a formulation perspective, its primary advantage lies in its buffered nature, rendering it less acidic than pure ascorbic acid and potentially gentler on biological systems and more amenable to formulation at a neutral pH.[2] While generally more stable than L-ascorbic acid, especially in solid form, its stability in aqueous solutions remains a critical parameter that necessitates rigorous investigation.[1][2]

The Chemistry of Degradation: Pathways and Influencing Factors

The stability of Magnesium L-ascorbate in an aqueous solution is intrinsically linked to the stability of the ascorbate anion. The degradation of ascorbate is a complex process influenced by a multitude of factors.

The Role of pH

The pH of an aqueous solution is a master variable in determining the stability of ascorbate. Ascorbic acid is a diprotic acid, and its degradation rate is highly dependent on the specific ionic species present. At a neutral pH, the ascorbate monoanion is the predominant form.[3] However, as the pH increases, the concentration of the ascorbate dianion rises, which is significantly more susceptible to auto-oxidation.[3][4] This accelerated oxidation in alkaline conditions is a key consideration for formulation development.[4]

The Influence of Temperature and Light

Thermal degradation of ascorbic acid is a well-documented phenomenon that follows first-order kinetics.[4][5] Elevated temperatures provide the activation energy for oxidative reactions, leading to an accelerated loss of potency.[4][6] Similarly, exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of ascorbic acid.[4][7] Therefore, protecting Magnesium L-ascorbate solutions from heat and light is a fundamental strategy for enhancing stability.

The Catalytic Effect of Metal Ions

Trace amounts of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbate oxidation.[8][9][10] These metal ions can participate in redox cycling, generating reactive oxygen species and dramatically accelerating the degradation of ascorbic acid.[8][10] Interestingly, some studies suggest that magnesium ions (Mg²⁺) may have a stabilizing effect on ascorbic acid solutions, potentially through complexation, which reduces the susceptibility of the ascorbate molecule to oxidation.[11][12] This is a key potential advantage of using Magnesium L-ascorbate over other forms.

The Impact of Oxygen

The presence of dissolved oxygen is a primary driver of ascorbic acid degradation in aqueous solutions.[4][13] The oxidative pathway, which is often the most common in food and pharmaceutical systems, involves the formation of dehydroascorbic acid (DHA).[4] While this initial oxidation is reversible, DHA itself is unstable and can undergo irreversible hydrolysis to 2,3-diketogulonic acid, leading to a complete loss of Vitamin C activity.[14][15] In the absence of oxygen, anaerobic degradation pathways can occur, leading to different degradation products such as furfural.[4][16]

Degradation Pathway of Ascorbic Acid

Caption: Simplified degradation pathways of L-ascorbic acid in aqueous solution.

Experimental Design for In Vitro Stability Assessment

A robust and well-designed stability study is essential to characterize the degradation kinetics of Magnesium L-ascorbate in an aqueous solution. The following protocol provides a comprehensive framework for such an investigation.

Materials and Reagents

-

This compound (high purity)

-

Deionized water (Type I, high purity)

-

Buffer salts (e.g., phosphate, citrate) to prepare solutions at various pH levels

-

Metal salts (e.g., CuSO₄, FeCl₃) for investigating catalytic effects

-

Metal chelating agent (e.g., EDTA)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, purified water)

-

pH meter

-

Temperature-controlled incubator/water bath

-

Photostability chamber

Experimental Workflow

Caption: Experimental workflow for assessing the stability of Magnesium L-ascorbate.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the desired buffer solution to achieve the target concentration. The choice of buffer is critical; for instance, a citrate buffer can be used for acidic conditions, while a phosphate buffer is suitable for neutral to slightly alkaline conditions. The causality here is to maintain a constant pH throughout the experiment to isolate the effects of other variables.

-

Establishment of Stress Conditions:

-

Temperature: Aliquot the stock solution into sealed, amber vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C). The use of amber vials is a self-validating measure to minimize light-induced degradation.

-

pH: Prepare separate stock solutions in buffers of varying pH values (e.g., 4.0, 6.0, 8.0) to investigate the pH-dependency of degradation.

-

Light Exposure: Place aliquots in a photostability chamber according to ICH guidelines to assess the impact of light. A dark control stored at the same temperature is mandatory for comparison.

-

Metal Ion Catalysis: To a set of aliquots, add known concentrations of metal salts (e.g., 1-10 µM CuSO₄ or FeCl₃). A parallel set should contain a metal chelator like EDTA to demonstrate the catalytic effect of metals. This direct comparison provides strong evidence for metal-catalyzed degradation.

-

-

Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw a sample from each condition. Immediately analyze the samples using a validated RP-HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[17][18][19] Detection is typically performed using a UV detector at a wavelength where ascorbate has maximum absorbance (around 245-265 nm, depending on the pH).

-

Data Analysis and Interpretation:

-

Quantify the concentration of Magnesium L-ascorbate at each time point by comparing the peak area to a standard curve.

-

Plot the natural logarithm of the concentration versus time. A linear relationship indicates first-order degradation kinetics, which is common for ascorbic acid.[4][20]

-

Calculate the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) of the compound under each condition.

-

Data Presentation and Interpretation

The quantitative data obtained from the stability study should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Stability Data for Magnesium L-Ascorbate (1 mg/mL) in Aqueous Solution

| Condition | Temperature (°C) | pH | Light Exposure | Metal Ions | Half-life (t₁/₂) (hours) |

| Control | 25 | 6.0 | Dark | None | 72 |

| High Temp | 40 | 6.0 | Dark | None | 24 |

| Low Temp | 4 | 6.0 | Dark | None | >200 |

| Acidic | 25 | 4.0 | Dark | None | 150 |

| Alkaline | 25 | 8.0 | Dark | None | 12 |

| Light | 25 | 6.0 | UV/Vis | None | 36 |

| Copper | 25 | 6.0 | Dark | 10 µM Cu²⁺ | 8 |

| Copper + EDTA | 25 | 6.0 | Dark | 10 µM Cu²⁺ + 1 mM EDTA | 68 |

This table presents hypothetical data for illustrative purposes.

-

Magnesium L-ascorbate is most stable at lower temperatures and acidic pH.

-

Alkaline conditions, elevated temperatures, and the presence of transition metal ions significantly accelerate its degradation.

-

Light exposure also contributes to its degradation.

-

The addition of a metal chelator like EDTA can effectively mitigate the catalytic effect of metal ions, thereby enhancing stability.

Conclusion and Formulation Strategies

The in vitro stability of this compound in aqueous solutions is a multifaceted issue that is critically dependent on environmental factors. While more stable than L-ascorbic acid, it is still susceptible to degradation, particularly at elevated temperatures, alkaline pH, and in the presence of light and transition metal ions. A thorough understanding of these degradation pathways and the implementation of a rigorous stability testing program are essential for the successful development of stable and effective formulations.

Key strategies to enhance the stability of Magnesium L-ascorbate in aqueous solutions include:

-

pH Optimization: Formulating at a slightly acidic pH can significantly improve stability.

-

Temperature Control: Storing the product at refrigerated temperatures is highly recommended.

-

Protection from Light: Using opaque or UV-protective packaging is crucial.

-

Chelating Agents: Incorporating a metal chelator like EDTA can sequester trace metal ions and prevent catalytic oxidation.

-

Oxygen Exclusion: Minimizing headspace oxygen in packaging or using oxygen scavengers can further enhance stability.

By applying these principles and conducting thorough in vitro stability assessments, researchers and formulators can unlock the full therapeutic and cosmetic potential of this compound.

References

- Elmore R, A. Final Report of the Safety Assessment of L-Ascorbic Acid, Calcium Ascorbate, Magnesium Ascorbate, Magnesium Ascorbyl Phosphate, Sodium Ascorbate, and Sodium Ascorbyl Phosphate as Used in Cosmetics. Int J Toxicol. 2005;24(Suppl 2):51-111. [Link]

- Khan, M. T.; Martell, A. E. The Oxidation of L-Ascorbic Acid by Hexacyanoferrate(III) in Strongly Acidic Media. Journal of the Chemical Society, Faraday Transactions. 1992;88(16):2357-2361. [Link]

- WBCIL. Magnesium Ascorbate | Premium Pharmaceutical Excipient. [Link]

- Kleszczewska, E., et al. Metal salts of ascorbic acid and their stability at stress conditions. Molecules. 2021;26(16):4895. [Link]

- Buettner, G. R. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants. Scientific Reports. 2021;11(1):7417. [Link]

- Zhang, H., et al. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants. 2022;11(1):153. [Link]

- Li, X., et al. Effect of metal ions on stability of ascorbic acid determined by high-performance liquid chromatography (HPLC) and novel modelling of its degradation kinetics.

- Kondratyev, D. A., et al. Copper (II)-Catalyzed Oxidation of Ascorbic Acid: Ionic Strength Effect and Analytical Use in Aqueous Solution. Molecules. 2020;25(21):5193. [Link]

- Buettner, G. R.

- Dr. Oracle. What are the different types of vitamin C?. [Link]

- Wynendaele, E., et al. Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science. 2024;62(3):bmae031. [Link]

- Szymańska, J. A.; Płochocka, D. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research. 2013;151(3):427-432. [Link]

- Wynendaele, E., et al.

- Laboratory Notes.

- MakingCosmetics Inc.

- Semenzato, A., et al. Stability of vitamin C derivatives in solution and topical formulations. Journal of Cosmetic Science. 2000;51(3):141-152. [Link]

- Wynendaele, E., et al. Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography.

- Szymańska, J. A.; Płochocka, D. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid.

- Mishelevich, A.; Apelblat, A. Solubilities of magnesium-L-ascorbate, calcium-L-ascorbate, magnesium-L-glutamate, magnesium-D-gluconate, calcium-D-gluconate, calcium-D-heptagluconate, L-aspartic acid, and 3-nitrobenzoic acid in water. The Journal of Chemical Thermodynamics. 2008;40(5):897-900. [Link]

- Wynendaele, E., et al.

- Ahmad, I., et al. Stability and Stabilization of Ascorbic Acid.

- Hiatt, A. N., et al. Deliquescence Behavior and Chemical Stability of Vitamin C Forms (Ascorbic Acid, Sodium Ascorbate, and Calcium Ascorbate) and Blends. Journal of Agricultural and Food Chemistry. 2010;58(6):3532-3538. [Link]

- Deb, P., et al. Electronic Spectroscopic Study of Stability of L-Ascorbic Acid (Vitamin C) in Aqueous Solutions of Salts (NaHCO3, NaCl, and KCl). Journal of Chemical and Pharmaceutical Research. 2016;8(8):102-106. [Link]

- Buettner, G. R.; Schafer, F. Q. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration. Free Radical Biology and Medicine. 2017;112:35-39. [Link]

- Green, M. A.; Fry, S. C. Ascorbate degradation: pathways, products, and possibilities. Journal of Experimental Botany. 2017;68(12):3037-3048. [Link]

- Hiatt, A. N., et al. Deliquescence Behavior and Chemical Stability of Vitamin C Forms (Ascorbic Acid, Sodium Ascorbate, and Calcium Ascorbate) and Blends. Taylor & Francis Online. [Link]

- Buettner, G. R.; Schafer, F. Q.

- Mishelevich, A.; Apelblat, A. Solubilities of magnesium-l-ascorbate, calcium-l-ascorbate, magnesium-l-glutamate, magnesium-d-gluconate, calcium-d-gluconate, calcium-d-heptagluconate, l-aspartic acid, and 3-nitrobenzoic acid in water. The Journal of Chemical Thermodynamics. 2008;40(5):897-900. [Link]

- Li, S., et al. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics. Journal of Food Science and Technology. 2017;54(12):3865-3873. [Link]

- Higgins, T. Measuring Magnesium – Physiological, Clinical and Analytical Perspectives.

- Yuan, J. P.; Chen, F. Degradation of Ascorbic Acid in Aqueous Solution. Journal of Agricultural and Food Chemistry. 1998;46(12):5078-5082. [Link]

- Buettner, G. R.; Schafer, F. Q. Stability of Aqueous Solutions of Ascorbate for Basic Research and for Intravenous Administration.

- Wang, Y., et al. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water. Food Science & Nutrition. 2019;7(4):1259-1266. [Link]

- Consensus. Ascorbic Acid Ph. Consensus Academic Search Engine. [Link]

- Van Loey, A., et al. Thermal Stability of L-Ascorbic Acid and Ascorbic Acid Oxidase in Broccoli (Brassica oleracea var. italica).

- Andersson, E. The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. KTH Diva. [Link]

- Peleg, M., et al. Modeling the degradation kinetics of ascorbic acid. Critical Reviews in Food Science and Nutrition. 2019;59(13):2041-2050. [Link]

- Nguyen, T. T. T., et al. Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. Journal of Food Science and Technology. 2018;55(1):233-241. [Link]

- Wang, J., et al. The Degradation Mechanism and Kinetics of Vitamin C in Fruits and Vegetables During Thermal Processing.

Sources

- 1. wbcil.com [wbcil.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kth.diva-portal.org [kth.diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

- 11. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. congress.sctm.mk [congress.sctm.mk]

- 14. tandfonline.com [tandfonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Quality Control of L-Ascorbic Acid 2-Phosphate Magnesium Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and cellular uptake of (+)-Magnesium L-ascorbate

An In-Depth Technical Guide: Bioavailability and Cellular Uptake of (+)-Magnesium L-Ascorbate

Foreword: A Senior Application Scientist's Perspective

In the realm of nutritional science and drug development, the efficacy of a compound is not merely defined by its intrinsic properties but by its journey through the body—a journey dictated by bioavailability and cellular uptake. This guide moves beyond a surface-level overview to provide a granular, mechanistic understanding of this compound. We will dissect the "why" behind the "how," grounding our exploration in established biochemical principles and robust experimental design. The objective is to equip researchers, scientists, and formulation experts with the foundational knowledge required to critically evaluate and innovate with this important molecule.

Introduction: The Rationale for Mineral Ascorbates

Vitamin C, in its pure form as L-ascorbic acid, is a cornerstone of human health, acting as a potent antioxidant and an essential cofactor for numerous enzymatic reactions. However, its acidic nature (pKa1 = 4.2) can present challenges, notably gastrointestinal distress in sensitive individuals at higher dosages. This has driven the development of buffered, non-acidic mineral ascorbates.

This compound emerges as a compound of particular interest. It is a salt formed by neutralizing L-ascorbic acid with magnesium, an essential mineral that is itself a cofactor in over 300 enzymatic systems, including those involved in energy production and DNA synthesis. This dual-component nature presents a compelling proposition: delivering a bioavailable form of Vitamin C while simultaneously supplementing a critical mineral. This guide will meticulously explore the scientific underpinnings of its absorption and cellular integration.

Physicochemical Profile: The Foundation of Bioavailability

The journey of any orally administered agent begins with its fundamental chemical and physical characteristics. For this compound, these properties dictate its behavior in the gastrointestinal lumen and its subsequent interaction with biological membranes.

-

Molecular Structure & Dissociation: this compound is an ionic salt. In the aqueous environment of the stomach and small intestine, it readily dissociates into a magnesium cation (Mg²⁺) and two L-ascorbate anions. This dissociation is a critical first step, as the primary absorption machinery recognizes the ascorbate ion, not the parent salt.

Caption: Intestinal transport pathway for ascorbate.

Cellular Uptake: Delivery to Target Tissues

Following absorption into the bloodstream, ascorbate is distributed throughout the body. Its entry into target cells is a tightly regulated process, critical for maintaining intracellular antioxidant capacity and supporting enzymatic functions.

The High-Affinity SVCT2 Transporter

Most somatic cells rely on the SVCT2 transporter to acquire ascorbate from the plasma.

-

Function: SVCT2 is a high-affinity, low-capacity transporter. Its high affinity ensures that cells can efficiently sequester Vitamin C even when plasma concentrations are low. This active transport mechanism allows cells to accumulate ascorbate to levels many times higher than those in the surrounding plasma, creating an essential intracellular reservoir.

The Dehydroascorbic Acid (DHA) Pathway

An alternative, indirect route for Vitamin C entry into cells involves its oxidized form, dehydroascorbic acid (DHA).

-

Mechanism: Ascorbate can be oxidized to DHA in the extracellular space. DHA is structurally similar to glucose and can be transported into cells via Glucose Transporters (GLUTs) , primarily GLUT1 and GLUT3.

-

Intracellular Trapping: Once inside the cell, DHA is rapidly reduced back to ascorbate by enzymes utilizing glutathione or other reductants. This conversion effectively "traps" the molecule intracellularly, as ascorbate cannot exit via GLUTs. This recycling pathway is particularly important in cells like erythrocytes and during states of high oxidative stress.

Caption: Dual pathways for cellular Vitamin C accumulation.

Experimental Design & Methodologies: A Self-Validating Approach

To quantify the bioavailability and uptake of this compound, a multi-tiered experimental approach is necessary. The trustworthiness of the data hinges on a self-validating system incorporating rigorous controls and validated analytical methods.

In Vitro Intestinal Permeability: The Caco-2 Model

The Caco-2 cell line is the gold standard for predicting human intestinal absorption in vitro. These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Step-by-Step Protocol:

-

Cell Seeding & Differentiation (Trustworthiness Pillar): Seed Caco-2 cells onto permeable Transwell® filter inserts. Culture for 21-25 days. This extended period is non-negotiable; it is required for the cells to fully differentiate and express the necessary transport proteins, including SVCT1, and form robust tight junctions.

-

Barrier Integrity Validation (Self-Validation System):

-

Measure Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values >250 Ω·cm² are indicative of a confluent, tight monolayer.

-

Perform a Lucifer Yellow permeability assay. Low passage of this fluorescent marker confirms tight junction integrity. Experiments should only proceed if both criteria are met.

-

-

Transport Study:

-

Equilibrate the monolayers in transport buffer.

-

Add this compound to the apical (AP) chamber and a buffer-only control to the basolateral (BL) chamber.

-

Incubate at 37°C. At defined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber, replacing the volume with fresh buffer.

-

-

Quantification & Analysis:

-

Stabilize ascorbate in the collected samples immediately using a metaphosphoric acid solution to prevent oxidation.

-

Quantify ascorbate concentration using a validated HPLC method with electrochemical or UV detection.

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

-

Caption: Experimental workflow for Caco-2 permeability assay.

In Vivo Pharmacokinetic Analysis

To understand the complete picture of absorption, distribution, metabolism, and excretion (ADME), in vivo studies are indispensable. The guinea pig is an excellent model as, like humans, it cannot synthesize its own Vitamin C.

Pharmacokinetic Parameters:

The data generated from plasma concentration-time profiles allows for the calculation of key parameters that define bioavailability.

Table 1: Essential Pharmacokinetic Parameters for Bioavailability Assessment

| Parameter | Definition & Significance |

| Cmax | The maximum observed plasma concentration. A higher Cmax can indicate a faster rate of absorption. |

| Tmax | The time at which Cmax is reached. It provides information on the speed of absorption. |

| AUC (0-t) | The Area Under the plasma Concentration-time curve from time zero to the last measurable point. This is the most critical parameter as it represents the total systemic exposure to the compound over time. |

| F (%) | Absolute Bioavailability. Calculated by comparing the AUC of an oral dose to the AUC of an intravenous (IV) dose (which is 100% bioavailable by definition). |

Conclusion and Future Directions

The bioavailability of this compound is fundamentally governed by the active transport of the dissociated ascorbate anion via the SVCT1 transporter. Its buffered nature and the co-delivery of essential magnesium make it a scientifically sound option for Vitamin C supplementation. From a research perspective, the key takeaway is that its absorption is expected to be mechanistically identical to that of L-ascorbic acid, subject to the same saturation kinetics.

Future research should focus on direct, head-to-head human pharmacokinetic studies comparing this compound to L-ascorbic acid at various dosages. Such studies would provide definitive data on relative bioavailability and help to elucidate any potential benefits conferred by the buffered formulation on absorption efficiency or gastrointestinal tolerance under real-world conditions.

References

- Savini, I., Rossi, A., Pierro, C., Avigliano, L., & Catani, M. V. (2008). SVCT1 and SVCT2: key proteins for vitamin C transport. Amino acids, 34(3), 347–355. [Link]

- Corpe, C. P., Lee, J. H., & Levine, M. (2013). Vitamin C transport systems: what are they and what do they do?. Sub-cellular biochemistry, 64, 55–69. [Link]

Spectroscopic characterization of (+)-Magnesium L-ascorbate

An In-Depth Technical Guide to the Spectroscopic Characterization of (+)-Magnesium L-Ascorbate

Abstract

This compound, the magnesium salt of Vitamin C, is a widely utilized compound in pharmaceutical and nutraceutical formulations, valued for its dual benefit of providing both essential magnesium and a buffered, less acidic form of ascorbic acid.[1][2] For researchers and professionals in drug development, rigorous and unambiguous characterization of this active pharmaceutical ingredient (API) is paramount to ensure identity, purity, and stability. This technical guide provides a comprehensive, in-depth overview of the core spectroscopic techniques required for the definitive characterization of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines detailed protocols, and provides insights into the interpretation of the resulting spectral data. It is designed to serve as a practical, field-proven resource for scientists engaged in quality control, formulation development, and regulatory submission.

Introduction: The Chemical and Pharmaceutical Significance

This compound [CAS: 15431-40-0] is a non-hygroscopic, crystalline powder that is soluble in water.[1][3] Its chemical formula is C₁₂H₁₄MgO₁₂ with a molecular weight of approximately 374.54 g/mol .[4][5] The compound consists of a central magnesium ion (Mg²⁺) coordinated to two L-ascorbate anions. This structure provides a "buffered" form of vitamin C, which can mitigate the gastrointestinal irritation sometimes associated with the acidity of pure L-ascorbic acid, a crucial consideration for high-dosage applications.[1]

The analytical challenge lies in confirming not only the presence of the ascorbate moiety but also its salt form with magnesium, and ensuring the structural integrity of the entire molecule. A multi-technique spectroscopic approach is therefore not just recommended but essential for a comprehensive characterization. This guide will focus on the "big four" of structural elucidation: UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy: Probing the π-System

Expertise & Rationale

UV-Vis spectroscopy is a rapid and reliable method for quantifying chromophoric molecules. For Magnesium L-ascorbate, the analysis targets the conjugated π-electron system within the enediol lactone ring of the ascorbate anion. The magnesium ion itself is transparent in the UV-Vis range, meaning the resulting spectrum is characteristic of the ascorbate species. The position of the maximum absorbance (λmax) is highly sensitive to pH. By ensuring the analysis is performed in a controlled aqueous environment (e.g., neutral pH), we can obtain a consistent and identifiable spectral signature. A study of ascorbic acid at pH 7.4 showed a distinct absorption peak at 265 nm, which serves as an excellent reference point for the ascorbate salt.[6]

Experimental Protocol: UV-Vis Analysis

-

Solvent Preparation: Prepare a buffered aqueous solution, such as a 50 mM Tris-HCl buffer, adjusted to pH 7.4. Deionized water can also be used as the solvent.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the chosen solvent to achieve a final concentration of approximately 10-20 µg/mL. This concentration is chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2-1.0 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blanking: Use the solvent as the reference (blank) to zero the instrument.

-

Spectral Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Presentation & Interpretation

The primary purpose is to confirm the presence of the ascorbate chromophore. The spectrum is expected to show a single, strong absorption maximum.

Table 1: Expected UV-Vis Spectral Data for this compound

| Analyte | Solvent | Expected λmax | Rationale |

| This compound | Water or pH 7.4 Buffer | ~265 nm | Corresponds to the π → π* transition of the conjugated enediol system in the deprotonated ascorbate anion.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Expertise & Rationale

FT-IR spectroscopy is indispensable for identifying the functional groups present in a molecule and probing the coordination environment of the metal ion. In this compound, the key is to observe shifts in the vibrational frequencies of the ascorbate anion upon deprotonation and coordination to Mg²⁺, compared to free L-ascorbic acid. The most informative regions are the O-H stretching region (~3500-3200 cm⁻¹), the carbonyl (C=O) stretching region (~1750-1650 cm⁻¹), and the C=C stretching of the enol group (~1670 cm⁻¹). Studies on metal ascorbate complexes indicate that coordination occurs through the deprotonated enolic oxygens.[7][8][9] This interaction will cause a characteristic shift in the C=O and C-O vibrational bands. For pure L-Ascorbic Acid, the C=C stretch and enol-hydroxyl peak were observed at 1674 cm⁻¹ and 1322 cm⁻¹, respectively.[10]

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation: Gently grind 1-2 mg of the this compound sample with ~200 mg of dry, spectral-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disc.

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample chamber to account for atmospheric H₂O and CO₂.

-

Spectral Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the wavenumbers of the principal absorption bands and assign them to their corresponding molecular vibrations.

Data Presentation & Interpretation

The FT-IR spectrum provides a unique "fingerprint" for the compound. The key is to compare the observed spectrum with that of L-ascorbic acid to confirm salt formation.

Table 2: Key FT-IR Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expected Shifts |

| 3600 - 3200 | Broad, Strong | O-H Stretch | Associated with the hydroxyl groups on the side chain. Broader than in free acid due to extensive hydrogen bonding. |

| ~1700 | Strong | C=O Stretch (Lactone) | Shifted to a lower wavenumber compared to L-ascorbic acid (~1750 cm⁻¹) due to the electronic effect of deprotonation at the adjacent enol. |

| ~1650 | Strong | C=C Stretch (Enediol) | Shifted and potentially merged with the C=O stretch, reflecting the delocalized charge of the ascorbate anion. |

| ~1320 | Medium | Enol C-O-H Bend | This band, present in L-ascorbic acid, should be absent or significantly diminished, confirming deprotonation.[10] |

| ~1100 - 1000 | Strong | C-O Stretch | Vibrations from the lactone ring and side chain alcohol groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H (proton) NMR reveals the number and chemical environment of all hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, the NMR spectrum should be nearly identical to that of L-ascorbic acid dissolved in a neutral or basic solution of D₂O, as the magnesium ion is diamagnetic and does not directly influence the chemical shifts. The key is to use a deuterated solvent (like D₂O) and carefully control the pH to ensure spectral reproducibility, as the chemical shifts of protons near the acidic hydroxyl groups are pH-dependent.[11]

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Preparation: Use high-purity Deuterium Oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), should be added for chemical shift referencing (δ 0.00 ppm).

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the prepared D₂O solvent directly in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the large residual HDO signal.

-

Typical parameters: 16-32 scans, relaxation delay (D1) of 5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment will require a longer acquisition time (several hours) due to the low natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shift, multiplicity, and integration values.

Data Presentation & Interpretation

The ¹H NMR spectrum provides a clear signature for the ascorbate moiety. The signals should be sharp and their integrations should match the number of protons in the structure.

Table 3: Predicted ¹H and ¹³C NMR Data for the Ascorbate Moiety in D₂O

| ¹H NMR | Atom | Predicted δ (ppm) | Multiplicity | Integration |

| H4 | ~4.5-4.9 | Doublet | 1H | |

| H5 | ~3.9-4.2 | Multiplet | 1H | |

| H6, H6' | ~3.6-3.8 | Multiplet | 2H | |

| ¹³C NMR | Atom | Predicted δ (ppm) | ||

| C1 (C=O) | ~175-180 | |||

| C2 | ~115-120 | |||

| C3 | ~155-160 | |||

| C4 | ~75-80 | |||

| C5 | ~68-72 | |||

| C6 | ~60-65 |

Note: Chemical shifts are predictive and based on data for L-ascorbic acid in aqueous solution.[11] Actual values may vary slightly based on concentration and exact pH.

Mass Spectrometry (MS): Confirming Molecular Mass

Expertise & Rationale

Mass spectrometry is the gold standard for confirming the molecular weight of a compound. For an ionic salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice. ESI allows the transfer of intact ions from solution into the gas phase, minimizing fragmentation and allowing for the detection of the molecular species. By operating in both positive and negative ion modes, we can selectively observe ions related to the magnesium cation and the ascorbate anion, respectively, providing comprehensive confirmation of the compound's composition.

Experimental Protocol: ESI-MS

-

Solvent Preparation: Prepare a solution of 50:50 acetonitrile:water. A small amount of formic acid (0.1%) can be added for positive mode to promote protonation, while a trace of ammonium hydroxide can be used for negative mode to promote deprotonation, though the ascorbate is already an anion.

-

Sample Preparation: Prepare a dilute solution of the sample (~1-5 µg/mL) in the chosen solvent.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Spectral Acquisition (Negative Mode): Scan a mass range (e.g., m/z 50-500) to detect the ascorbate anion.

-

Spectral Acquisition (Positive Mode): Scan a similar mass range to detect magnesium-containing species.

-

Data Analysis: Identify the mass-to-charge (m/z) ratio of the detected ions and compare them to the theoretical values.

Data Presentation & Interpretation

The mass spectrum provides unambiguous evidence of the mass of the constituent ions. High-resolution mass spectrometry can provide elemental composition data with high confidence.

Table 4: Expected Ions in ESI-MS of this compound

| Ionization Mode | Expected Ion | Theoretical m/z | Interpretation |

| Negative | [C₆H₇O₆]⁻ | 175.0248 | The ascorbate anion (ascorbic acid - H⁺). |

| Positive | [Mg(C₆H₇O₆)]⁺ | 199.0142 | A complex of one magnesium ion and one ascorbate anion. |

| Positive | [C₁₂H₁₄MgO₁₂ + H]⁺ | 375.0401 | The protonated intact molecule (less likely but possible). |

| Positive | [C₁₂H₁₄MgO₁₂ + Na]⁺ | 397.0221 | A sodium adduct of the intact molecule (common impurity). |

Conclusion: A Synergistic Approach to Characterization

The definitive characterization of this compound cannot be achieved by a single analytical technique. Rather, it requires the synergistic application of multiple spectroscopic methods, each providing a unique and complementary piece of structural information.

-

UV-Vis spectroscopy rapidly confirms the presence and quantity of the ascorbate chromophore.

-

FT-IR spectroscopy provides a detailed fingerprint of the molecule's functional groups and confirms the metal-ligand coordination indicative of salt formation.

-

NMR spectroscopy offers an unambiguous map of the molecular skeleton, confirming the connectivity and chemical environment of each atom in the ascorbate structure.

-

Mass spectrometry provides definitive proof of the molecular weight and the mass of the constituent ions.

By integrating the data from these four techniques, researchers, scientists, and drug development professionals can build a comprehensive and robust analytical package that validates the identity, structure, and integrity of this compound, ensuring the quality and safety of the final product.

References

- J. A. Adebayo, K. O. Ipinmoroti, O. O. Ajayi. (2012). Synthesis and Characterization of Some Metal Complexes of Vitamin C. Part 21—Ascorbate Complexes of Mn(II), Fe(III) and Co(II). Semantic Scholar. [Link]

- B. Zümreoglu-Karan, C. Ünaleroglu. (2001). SYNTHESIS AND CHARACTERIZATION OF COPPER ASCORBATE. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(9), 1531-1543. [Link]

- B. Zümreoglu-Karan, C. Ünaleroglu. (2001).

- National Center for Biotechnology Information. (n.d.). Magnesium Ascorbate.

- Laboratory Notes. (2025). Magnesium Ascorbate (C₆H₆MgO₆).

- Elodie Y. F. et al. (2022). Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. PubMed Central. [Link]

- A. A. Bunaciu, H. Y. Aboul-Enein, S. Fleschin. (2009).

- A. El-Gohary, S. El-Said. (2014). FTIR spectra of Pure L-Ascorbic Acid.